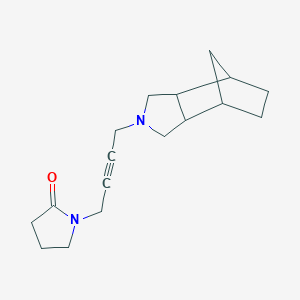

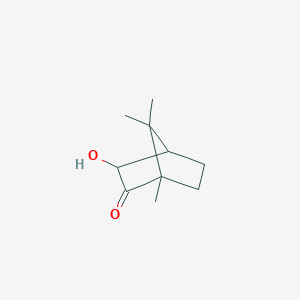

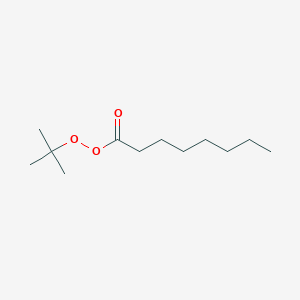

![molecular formula C12H36N2Si4Zn B077976 Bis[bis(trimethylsilyl)amino] zinc CAS No. 14760-26-0](/img/structure/B77976.png)

Bis[bis(trimethylsilyl)amino] zinc

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis[bis(trimethylsilyl)amino] zinc and related compounds has been reported through various methods. One approach involves the reaction of [(trimethylsilyl)methyl]magnesium chloride with anhydrous zinc(II) chloride, leading to bis[(trimethylsilyl)methyl]zinc with high yield. Alternative synthesis routes include reactions with zinc/copper couple or direct interaction with bis[(trimethylsilyl)methyl]mercury under ambient conditions (Banwell & Renner, 2004).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction studies, have been conducted to understand the geometry and bonding characteristics of bis[bis(trimethylsilyl)amino] zinc complexes. These studies reveal the coordination environment around zinc atoms and provide insights into the steric and electronic effects of the trimethylsilyl groups on the central metal atom (Guzyr et al., 2006).

Chemical Reactions and Properties

Bis[bis(trimethylsilyl)amino] zinc is known for its reactivity towards a variety of chemical agents, including amides of sulfonimidic acids, leading to bischelate zinc complexes. These reactions are significant for understanding the chemical behavior of zinc in different coordination environments and for exploring new pathways in zinc chemistry (Guzyr et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility in various solvents, of bis[bis(trimethylsilyl)amino] zinc and its derivatives, are crucial for handling and application in synthetic protocols. These compounds typically exhibit high volatility and sensitivity to moisture, necessitating careful storage and manipulation under inert atmosphere conditions (Banwell & Renner, 2004).

Chemical Properties Analysis

The chemical properties of bis[bis(trimethylsilyl)amino] zinc, including its reactivity with electrophiles, nucleophiles, and its role in catalysis, highlight its versatility as an organometallic reagent. Its application in forming niobium and tantalum alkyls demonstrates the potential of using bis[bis(trimethylsilyl)amino] zinc in synthesizing complex metal-organic frameworks and catalysts (Moorhouse & Wilkinson, 1974).

Applications De Recherche Scientifique

Application in Coordination Chemistry

- Field : Coordination Chemistry

- Summary : Metal bis(trimethylsilyl)amides are coordination complexes composed of a cationic metal M with anionic bis(trimethylsilyl)amide ligands . They are part of a broader category of metal amides .

- Methods : A general method for preparing metal bis(trimethylsilyl)amides entails reactions of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amides via a salt metathesis reaction .

- Results : These compounds conveniently react with even weakly protic reagents .

Application in Organic Chemistry

- Field : Organic Chemistry

- Summary : Alkali metal silylamides are soluble in a range of organic solvents, where they exist as aggregates, and are commonly used in organic chemistry as strong sterically hindered bases .

- Methods : The lithium reagent may be prepared from n-butyllithium and bis(trimethylsilyl)amine .

- Results : They are also extensively used as precursors for the synthesis other bis(trimethylsilyl)amide complexes .

Application in Synthesis of Complexes

- Field : Inorganic Chemistry

- Summary : The synthesis of the bistrimethylsilylamide complexes of alkali and alkaline-earth metals with bidentate ether and amine bases .

- Methods : The synthesis succeeds via addition of these bases to coligand-free complexes or via ligand exchange of thf adducts .

- Results : The alkaline-earth metal complexes crystallize as mononuclear complexes .

Application in Synthesis of Bimetallic Complexes

- Field : Inorganic Chemistry

- Summary : The synthesis of new hexadentate ligands bearing imine and pyridine nitrogen neutral donors with a binaphthol backbone . Such ligands have been tailored to have two coordinative pockets thus promoting the formation of bimetallic complexes .

- Methods : By direct reaction of the enantiomerically pure and the racemic ligand with two equivalents of zinc amide precursor, the bimetallic complexes S-1 and rac-1 were respectively obtained .

- Results : Both complexes were highly active in the polymerization of lactides under several reaction conditions, preserving exceptional activities even when working in technical grade melted lactide .

Application in Conversion of Aldehydes and Ketones

- Field : Organic Chemistry

- Summary : Bis[bis(trimethylsilyl)amino]tin(II), a similar compound to Bis[bis(trimethylsilyl)amino] zinc, is used as a reagent for the conversion of aldehydes and ketones to N,N -dialkyleneamines .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Application in Lanthanide Chemistry

- Field : Inorganic Chemistry

- Summary : Lanthanide triflates can be convenient anhydrous precursors to many bis(trimethylsilyl)amides .

- Methods : The preparation of lanthanide bis(trimethylsilyl)amides from anhydrous lanthanide chlorides is more common as these are cheaper .

- Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Orientations Futures

“Bis[bis(trimethylsilyl)amino] zinc” and similar compounds are being studied for their potential applications in various fields. For instance, zinc complexes bearing dinucleating bis(imino-pyridine)binaphthol ligands have shown promise as highly active and robust catalysts for the lactide polymerization .

Propriétés

IUPAC Name |

zinc;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUYQBZUVUONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193044 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC;bis(trimethylsilyl)azanide | |

CAS RN |

3999-27-7, 14760-26-0 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis[bis(trimethylsilyl)amide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

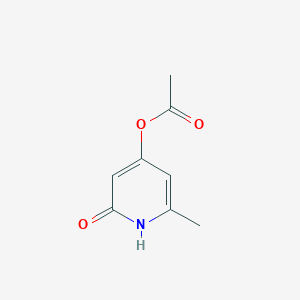

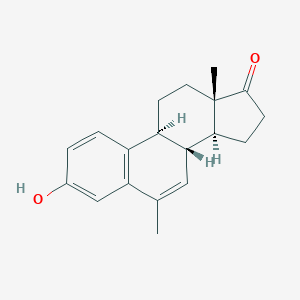

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)

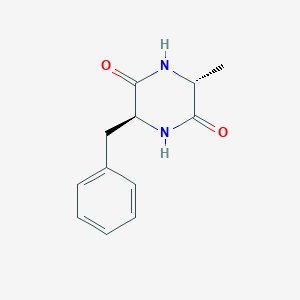

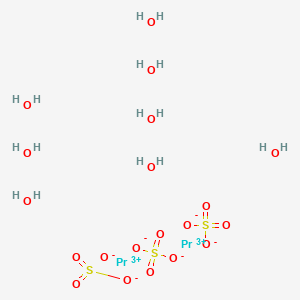

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)